molecular formula C24H26N2O7S B11503341 3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11503341
M. Wt: 486.5 g/mol
InChI Key: QLAXUAXBXIZJAY-UHFFFAOYSA-N
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Description

“3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, methoxy, methylsulfanyl, and carboxylic acid groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. Key steps in the synthesis may include:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the hydroxy and methoxy groups via electrophilic aromatic substitution.
  • Attachment of the methylsulfanyl group through nucleophilic substitution.
  • Final steps involving the formation of the carboxylic acid group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and methylsulfanyl groups can be oxidized to form corresponding ketones or sulfoxides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation of the hydroxyl group may yield a ketone.
  • Reduction of the carboxylic acid group may yield an alcohol.
  • Substitution of the methoxy group may yield a compound with a different functional group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of hydroxyl and methoxy groups suggests it could interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. The carboxylic acid group suggests it could act as an inhibitor of enzymes or receptors.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The carboxylic acid group may bind to the active site of enzymes, preventing substrate binding.

    Receptor binding: The hydroxyl and methoxy groups may interact with receptors, modulating their activity.

    Signal transduction: The compound may affect cellular signaling pathways by interacting with key proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with multiple functional groups. Examples include:

  • 3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid.
  • 3-(2-Methoxyphenyl)-5-(4-hydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid.

Uniqueness

The uniqueness of “3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid” lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H26N2O7S

Molecular Weight

486.5 g/mol

IUPAC Name

1-(2-hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl)-3-(2-methylsulfanylethyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C24H26N2O7S/c1-32-14-9-7-13(8-10-14)26-21(28)17-18(22(26)29)24(23(30)31,11-12-34-3)25-19(17)15-5-4-6-16(33-2)20(15)27/h4-10,17-19,25,27H,11-12H2,1-3H3,(H,30,31)

InChI Key

QLAXUAXBXIZJAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C(=CC=C4)OC)O)(CCSC)C(=O)O

Origin of Product

United States

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